molecular formula C15H16ClN3O2S B2811589 4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097923-86-7

4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No. B2811589
CAS RN: 2097923-86-7
M. Wt: 337.82
InChI Key: QQNGMQAKEBNNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . The compound also contains a chlorothiophene group, which is a thiophene ring (a five-membered ring with one sulfur atom) with a chlorine substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be relevant include melting point, boiling point, density, and solubility .

Scientific Research Applications

Cocrystal Design and Synthesis

Researchers have explored the design and synthesis of cocrystals involving pyrimidine derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, with various carboxylic acids. These studies aim to understand the hydrogen bonding patterns and the formation of supramolecular structures. Such cocrystals have potential applications in the development of materials with specific crystallographic properties, which could be relevant for pharmaceuticals, electronics, and materials science. The studies demonstrate the versatility of pyrimidine derivatives in forming cocrystals with distinct hydrogen bonding motifs and structural arrangements (Rajam et al., 2018).

Molecular Structure and Tautomerism

The structural characterization of pyrimidine derivatives through X-ray diffraction methods has provided insights into their tautomerism, molecular recognition, and hydrogen bonding patterns. Such structural insights are crucial for understanding the chemical behavior of these compounds in various environments, which can inform their use in chemical synthesis, materials science, and potentially in designing molecules with specific binding properties (Rajam et al., 2017).

Synthesis of Stable Pyrimidinaminides

The synthesis and characterization of pyrimidinaminides have been investigated, highlighting the chemical reactivity of pyrimidine derivatives under various conditions. These studies contribute to the broader understanding of pyrimidine chemistry and its potential applications in synthesizing novel compounds with desired properties (Schmidt, 2002).

Optical and Electronic Properties

Research into the optical and electronic properties of thiopyrimidine derivatives underscores the potential of pyrimidine-based compounds in nonlinear optics (NLO) and electronic applications. These studies provide a foundation for the development of new materials for optoelectronics and photonics, leveraging the unique properties of pyrimidine derivatives (Hussain et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrrolidine derivatives are used in medicinal chemistry due to their biological activity .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. For example, if it’s being used in medicinal chemistry, future directions could include optimizing its structure to improve its effectiveness, reduce side effects, or improve its pharmacokinetic properties .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-9-7-14(18-10(2)17-9)21-11-5-6-19(8-11)15(20)12-3-4-13(16)22-12/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNGMQAKEBNNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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